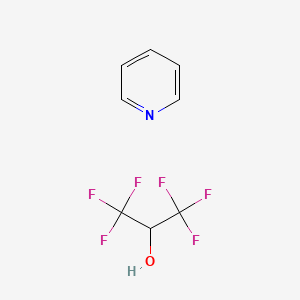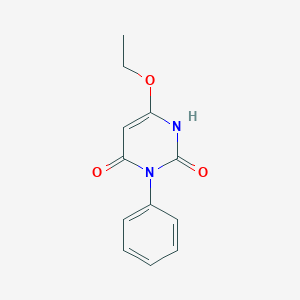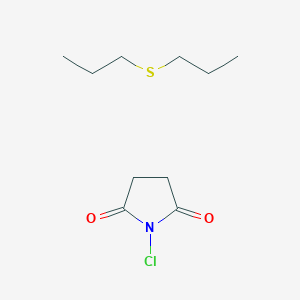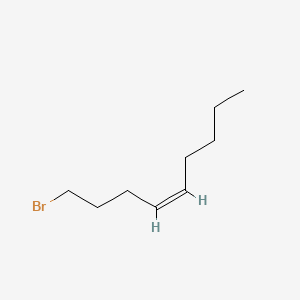
1,1,1,3,3,3-hexafluoropropan-2-ol;pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,1,3,3,3-Hexafluoropropan-2-ol is a fluorinated alcohol known for its high polarity and ionizing power. It is commonly used as a solvent in various chemical reactions and industrial applications. Pyridine, on the other hand, is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group replaced by a nitrogen atom. The combination of these two compounds can lead to unique chemical properties and applications.
Méthodes De Préparation
1,1,1,3,3,3-Hexafluoropropan-2-ol is typically synthesized from hexafluoropropylene through an intermediate, hexafluoroacetone, which is then hydrogenated . The reaction can be represented as follows:
(CF3)2CO+H2→(CF3)2CHOH
This process involves the use of hydrogen gas and a suitable catalyst under controlled conditions.
Pyridine is usually produced through the distillation of coal tar or by the catalytic dehydrogenation of piperidine. Industrial methods often involve the reaction of acetaldehyde, formaldehyde, and ammonia.
Analyse Des Réactions Chimiques
1,1,1,3,3,3-Hexafluoropropan-2-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form hexafluoroacetone.
Reduction: It can be reduced to form hexafluoropropane.
Substitution: It participates in nucleophilic substitution reactions due to its high polarity.
Common reagents used in these reactions include hydrogen peroxide for oxidation and lithium aluminum hydride for reduction . Major products formed from these reactions include hexafluoroacetone and hexafluoropropane.
Pyridine, being a basic compound, undergoes electrophilic substitution reactions, such as nitration, sulfonation, and halogenation. It also forms coordination complexes with metals.
Applications De Recherche Scientifique
1,1,1,3,3,3-Hexafluoropropan-2-ol is widely used in scientific research due to its unique properties:
Chemistry: It is used as a solvent in peptide synthesis and in the preparation of hexafluoroalcohol-functionalized polymers
Biology: It is employed in the study of protein folding and stability due to its ability to disrupt hydrogen bonding.
Medicine: It is used in the synthesis of fluorinated pharmaceuticals.
Industry: It acts as a cleaner in the electronics industry and as a solvent in various industrial processes
Pyridine is used as a precursor to agrochemicals and pharmaceuticals. It is also employed as a solvent and reagent in organic synthesis.
Mécanisme D'action
1,1,1,3,3,3-Hexafluoropropan-2-ol exerts its effects primarily through its high polarity and ability to form hydrogen bonds. This makes it an excellent solvent for polar and ionic compounds. It facilitates various chemical reactions by stabilizing transition states and intermediates .
Pyridine acts as a nucleophile in many reactions due to the lone pair of electrons on the nitrogen atom. It can also act as a base, accepting protons in acid-base reactions.
Comparaison Avec Des Composés Similaires
1,1,1,3,3,3-Hexafluoropropan-2-ol is unique due to its high fluorine content, which imparts high polarity and chemical stability. Similar compounds include:
Trifluoroethanol: Less polar and less stable compared to 1,1,1,3,3,3-hexafluoropropan-2-ol.
Hexafluoroisopropanol: Similar in structure but differs in specific applications and reactivity
Pyridine is compared with other nitrogen-containing heterocycles such as:
Pyrimidine: Contains two nitrogen atoms in the ring.
Quinoline: Contains a fused benzene and pyridine ring.
These comparisons highlight the unique properties and applications of 1,1,1,3,3,3-hexafluoropropan-2-ol and pyridine in various fields.
Propriétés
Numéro CAS |
58228-38-9 |
|---|---|
Formule moléculaire |
C8H7F6NO |
Poids moléculaire |
247.14 g/mol |
Nom IUPAC |
1,1,1,3,3,3-hexafluoropropan-2-ol;pyridine |
InChI |
InChI=1S/C5H5N.C3H2F6O/c1-2-4-6-5-3-1;4-2(5,6)1(10)3(7,8)9/h1-5H;1,10H |
Clé InChI |
CGMOIZTXTZZNJG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=NC=C1.C(C(F)(F)F)(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Methanone, [5-(4-bromophenyl)-2-furanyl]phenyl-](/img/structure/B14613809.png)



![2-[Dichloro(nitro)methyl]-1-methyl-1,4,5,6-tetrahydropyrimidine](/img/structure/B14613847.png)
![1-[2-(4-Fluorophenyl)hexyl]imidazole;nitric acid](/img/structure/B14613848.png)
![Silane, trimethyl[(1-methylenepentyl)oxy]-](/img/structure/B14613851.png)
![2-[2-(3,5-Dimethyl-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]-5-sulfobenzoic acid](/img/structure/B14613854.png)




